molecular formula C22H17N5O4 B2749859 N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide CAS No. 1003641-23-3

N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide

Cat. No.: B2749859
CAS No.: 1003641-23-3
M. Wt: 415.409
InChI Key: GLEZBLUUQXSDNZ-UHFFFAOYSA-N
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Description

N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

Compounds with similar pyridopyrimidine structures have been reported to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . Therefore, it’s plausible that this compound may interact with multiple targets, depending on the specific context.

Mode of Action

It’s worth noting that the pyridopyrimidine moiety is a common structural feature in many biologically active compounds . The presence of this moiety could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the broad range of biological activities associated with pyridopyrimidine derivatives , it’s likely that this compound could influence multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with pyridopyrimidine derivatives , it’s plausible that this compound could induce a variety of molecular and cellular changes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide typically involves multiple steps, including condensation, cyclization, and nitration reactions. One common synthetic route involves the condensation of 2-methyl-4-aminopyrimidine with an appropriate aldehyde to form the intermediate, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. The final step involves nitration of the phenyl ring to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-phenylbenzamide
  • N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide

Uniqueness

N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide is unique due to its specific substitution pattern and the presence of both a nitro group and a pyrido[2,3-d]pyrimidine core. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4/c1-13-11-16(26-14(2)24-20-18(22(26)29)7-4-10-23-20)8-9-19(13)25-21(28)15-5-3-6-17(12-15)27(30)31/h3-12H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEZBLUUQXSDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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